![molecular formula C10H18O B155321 (R)-(+)-1,2-Epoxy-9-decene CAS No. 137310-67-9](/img/structure/B155321.png)
(R)-(+)-1,2-Epoxy-9-decene
Overview
Description
(R)-(+)-1,2-Epoxy-9-decene, commonly known as Epoxomicin, is a natural product that has been used extensively in scientific research. It is a potent inhibitor of the proteasome, an important cellular complex responsible for the degradation of proteins. Epoxomicin has been found to have a wide range of applications in the field of biochemistry and molecular biology.
Scientific Research Applications
Synthesis of Chiral Building Blocks
“®-(+)-1,2-Epoxy-9-decene” serves as a chiral epoxide, which is a valuable building block in the synthesis of complex molecules. Due to its chirality, it can be used to introduce asymmetry into a synthetic pathway, leading to the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Preparation of 4-Substituted Oxetane-2-ones
This compound is used in the preparation of 4-substituted oxetane-2-ones . These oxetane derivatives are of interest due to their potential pharmacological activities and as intermediates in organic synthesis. The unique ring structure of oxetanes makes them a key target for medicinal chemistry research.
Proteomics Research
In proteomics, “®-(+)-1,2-Epoxy-9-decene” can be utilized as a specialty reagent. Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s reactivity allows for the modification of proteins or peptides, which can aid in the study of protein function and interaction .
Electrochemical Applications
While not directly mentioned in the context of “®-(+)-1,2-Epoxy-9-decene”, epoxides like this compound can play a role in the synthesis of electrochemical materials. For instance, they can be used in the preparation of two-dimensional manganese-based materials, which have applications in energy storage and catalysis .
properties
IUPAC Name |
(2R)-2-oct-7-enyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHJHKCOZGQJZ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426931 | |
Record name | (R)-(+)-1,2-Epoxy-9-decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1,2-Epoxy-9-decene | |
CAS RN |
137310-67-9 | |
Record name | (R)-(+)-1,2-Epoxy-9-decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-1,2-Epoxy-9-decene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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